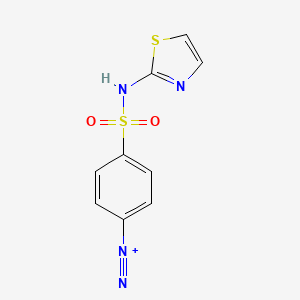![molecular formula C14H16FNO3 B14611126 1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one CAS No. 59834-50-3](/img/structure/B14611126.png)
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H16FNO2 It is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzoyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and piperidine.
Reaction Conditions: The 4-fluorobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 4-(4-fluorobenzoyl)piperidine.
Hydroxylation: The resulting compound is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the desired position, yielding this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
4-(4-Fluorobenzoyl)piperidine: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-(4-Fluorobenzyl)piperidine: This compound has a benzyl group instead of a benzoyl group, resulting in different chemical properties and reactivity.
4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: This compound has a more complex structure and different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59834-50-3 |
|---|---|
Molekularformel |
C14H16FNO3 |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
1-[4-(4-fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H16FNO3/c1-10(17)16-8-6-14(19,7-9-16)13(18)11-2-4-12(15)5-3-11/h2-5,19H,6-9H2,1H3 |
InChI-Schlüssel |
SOSICFAYWZLRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)(C(=O)C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



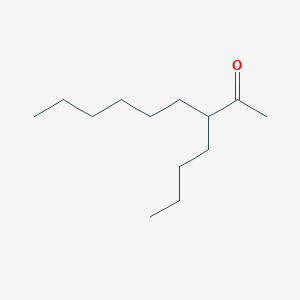
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
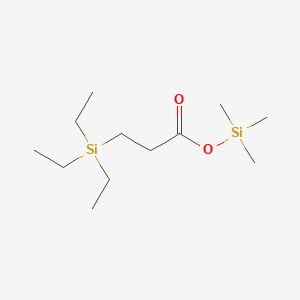
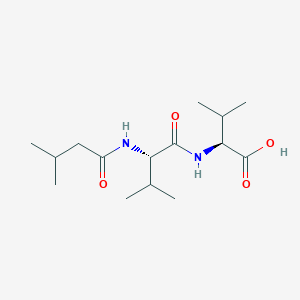
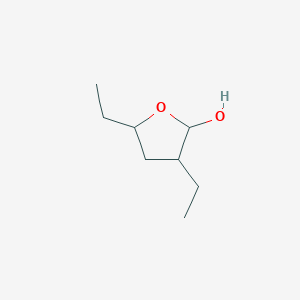
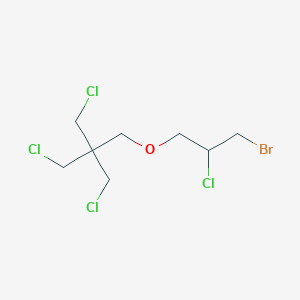
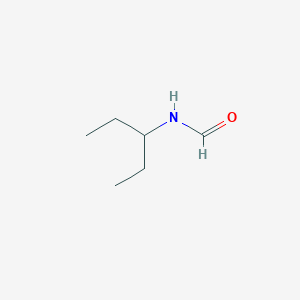
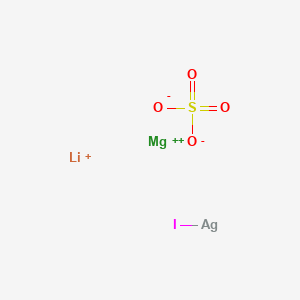

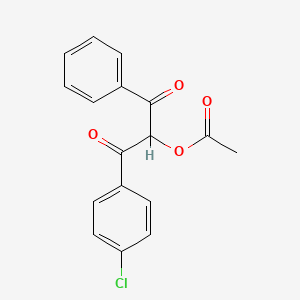
silane](/img/structure/B14611095.png)

